4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid
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Overview
Description
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a mercapto group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole, which is then reacted with 4-formylbenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, amines, and various substituted triazole derivatives
Scientific Research Applications
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring and mercapto group are key functional groups that contribute to its biological activity. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This mechanism is the basis for its antimicrobial, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Mercaptobenzoic acid: Shares the mercapto and benzoic acid moieties but lacks the triazole ring.
Phenoxymethyl triazole derivatives: Similar triazole structure but different substituents.
Benzoic acid derivatives: Various compounds with different functional groups attached to the benzoic acid moiety.
Uniqueness
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is unique due to the combination of its triazole ring, mercapto group, and benzoic acid moiety
Properties
Molecular Formula |
C17H14N4O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-16(23)13-8-6-12(7-9-13)10-18-21-15(19-20-17(21)25)11-24-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
LTZBXYVYFIHMDY-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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